molecular formula C20H37B B14680283 Dicyclohexyloctylborane CAS No. 38103-67-2

Dicyclohexyloctylborane

Cat. No.: B14680283
CAS No.: 38103-67-2
M. Wt: 288.3 g/mol
InChI Key: QVJLSAWTEPWQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexyloctylborane is an organoboron compound with the chemical formula C18H35B. It is a borane derivative where the boron atom is bonded to two cyclohexyl groups and one octyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyloctylborane can be synthesized through the hydroboration of 1-octene with dicyclohexylborane. The reaction typically involves the addition of dicyclohexylborane to 1-octene in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 1-octene and dicyclohexylborane are fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyloctylborane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or boronates.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: It can be used in the presence of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the boron atom.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Alkanes or alcohols, depending on the reaction conditions.

    Substitution: Various substituted boranes or boronates.

Scientific Research Applications

Dicyclohexyloctylborane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form carbon-carbon bonds.

    Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of dicyclohexyloctylborane involves the interaction of the boron atom with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates the formation of new chemical bonds, particularly carbon-carbon bonds, through hydroboration and other reactions.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylborane: Similar in structure but lacks the octyl group.

    Dicyclohexylchloroborane: Contains a chlorine atom instead of the octyl group.

    Dicyclohexylcarbodiimide: Contains a carbodiimide group instead of the boron atom.

Uniqueness

Dicyclohexyloctylborane is unique due to the presence of both cyclohexyl and octyl groups, which provide it with distinct steric and electronic properties. These properties make it particularly useful in selective hydroboration reactions and other organic transformations.

Properties

CAS No.

38103-67-2

Molecular Formula

C20H37B

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C20H37B/c21-17-11-3-1-2-10-16-20(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h18-20H,1-17H2

InChI Key

QVJLSAWTEPWQNA-UHFFFAOYSA-N

Canonical SMILES

[B]CCCCCCCC(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.